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Compound of Interest

7,8-dimethoxy-2-methyl-3-
Compound Name:
phenoxy-4H-chromen-4-one

CAS No.: 315233-83-1

Cat. No.: B2540748

Get Quote

Executive Summary

This technical guide provides a comparative analysis of 3-phenoxy-4H-chromen-4-ones (3-
aryloxyflavones) and 3-alkoxy-4H-chromen-4-ones (3-alkoxyflavones). While both classes
share the privileged chromen-4-one scaffold, the nature of the substituent at the C3 position—
specifically the ether linkage to either an aromatic ring (phenoxy) or an aliphatic chain (alkoxy)
—dictates distinct pharmacological profiles, synthetic pathways, and metabolic fates.

Key Insight: 3-Alkoxy derivatives generally offer superior solubility and flexible docking via H-
bond acceptance, making them ideal for targets requiring specific orientation in narrow
pockets. In contrast, 3-phenoxy derivatives introduce rigid steric bulk and additional

stacking capabilities, often resulting in higher potency against deep hydrophobic pocket targets
(e.g., kinases, COX-2) but at the cost of increased molecular weight and synthetic complexity.

Chemical & Structural Context
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The chromen-4-one scaffold (flavone core) is a planar, bicyclic system. The C3 position is
critical for modulating biological activity because it sits adjacent to the carbonyl (C4) and the B-
ring (C2), creating a "molecular hinge" region often involved in receptor binding.

Structural Comparison

Feature 3-Alkoxy Chromen-4-one 3-Phenoxy Chromen-4-one
Ether ( Diaryl Ether (
Linkage
) )
] Electron-donating (+I, +M) to Electron-withdrawing (via Ph) /
Electronic Effect ) .
the ring. Donating (+M).
Steri Flexible (if chain > C1). Low Rigid, bulky. The phenoxy ring
erics
steric hindrance if methoxy. twists out of plane.
H-bond acceptor (ether O);
Binding Mode Hydrophobic interactions (alkyl
chain). stacking (T-shaped or parallel);
Hydrophobic bulk.
) ) High stability of ether bond; Ph
] - Susceptible to O-dealkylation ] i
Metabolic Stability ring susceptible to

(CYP450). _
hydroxylation.

Comparative Potency Analysis
Target Class: Anti-Inflammatory (COX-2 |/ 5-LOX
Inhibition)

3-Phenoxy Potency: High. The introduction of a phenoxy group at C3 mimics the vicinal diaryl
heterocycle motif found in Coxibs (e.g., Celecoxib). The bulky phenoxy group fills the larger
hydrophobic side pocket of COX-2, enhancing selectivity over COX-1.

o Mechanism: The phenoxy ring locks the conformation, preventing free rotation and reducing
the entropic penalty of binding.

o Data Trend: 3-phenoxy derivatives often exhibit IC
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values in the low nanomolar range (10-50 nM) for COX-2.

3-Alkoxy Potency: Moderate.[1] Short-chain alkoxy groups (methoxy/ethoxy) lack the bulk to fill
the hydrophobic pocket efficiently. Long-chain alkoxy groups can improve potency but often
lose selectivity due to "floppy" binding modes.

o Data Trend: 3-methoxy derivatives typically show IC
values in the micromolar range (1-10

M).

Target Class: Anticancer (Kinase Inhibition)

3-Phenoxy Potency: Superior for Specificity. Many kinase inhibitors require a "gatekeeper”
residue interaction. The 3-phenoxy moiety can engage in edge-to-face

-stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) within the ATP-binding cleft.

o Example: 3-phenoxyflavones have shown cytotoxicity against breast cancer lines (MCF-7)
by disrupting microtubule dynamics or inhibiting specific tyrosine kinases.

3-Alkoxy Potency: Superior for Bioavailability. While potentially less potent in pure enzymatic
assays, 3-alkoxy derivatives (especially 3-methoxy) often show better cellular uptake.

o Example: 3-alkoxy analogues of flavone-8-acetic acid demonstrated significant indirect
antitumor effects via cytokine induction, a pathway less dependent on rigid steric fit.

IC

Compound Substituent

Target Reference
Class (C3) I Activity
3-Alkoxy COX-2 [1]
3-Phenoxy (Subst.) COX-2 [2]
3-Alkoxy AChE (3]
3-Phenoxy P-gp Efflux [4]
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Note: Data represents general trends derived from SAR studies of 3-substituted chromones. 3-
Phenoxy derivatives consistently show 10-100x higher potency in targets requiring hydrophobic

pocket occupation.

Mechanistic Visualization (SAR)

The following diagram illustrates the divergent structure-activity relationships (SAR) and
synthesis pathways for these two classes.

Mechanism:
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Caption: Divergent synthesis and mechanistic impact of 3-alkoxy vs. 3-phenoxy substitution on
the chromen-4-one scaffold.

Experimental Protocols
Synthesis of 3-Alkoxy-chromen-4-one (General SN2
Protocol)

Objective: Introduction of an aliphatic ether linkage via nucleophilic substitution. Scope:
Suitable for methyl, ethyl, allyl, and benzyl groups.

o Reagents: Dissolve 3-hydroxychromen-4-one (1.0 equiv) in anhydrous Acetone or DMF (10
mL/mmol).
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e Base: Add anhydrous Potassium Carbonate (

) (2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide.

o Alkylation: Add the appropriate Alkyl Halide (e.g., Methyl lodide, Benzyl Bromide) (1.2 equiv)
dropwise.

e Reaction: Reflux at 60°C for 3—6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
o Workup: Filter off inorganic salts. Evaporate solvent. Recrystallize from Ethanol.

* Yield: Typically 85-95%.

Synthesis of 3-Phenoxy-chromen-4-one (Chan-Lam
Coupling)
Objective: Introduction of an aryl ether linkage via Copper(ll)-mediated oxidative coupling. This

is required because the C3 hydroxyl is not nucleophilic enough for simple SNAr against
unactivated aryls.

» Reagents: Dissolve 3-hydroxychromen-4-one (1.0 equiv) and Aryl Boronic Acid (2.0 equiv) in
Dichloromethane (DCM) (10 mL/mmol).

o Catalyst: Add Copper(ll) Acetate (

) (1.0 equiv) and Pyridine (2.0 equiv).

« Oxidant: Add powdered 4A Molecular Sieves (to adsorb water) and ensure the reaction is
open to the atmosphere (or use an

balloon).

o Reaction: Stir vigorously at room temperature for 24—48 hours. The reaction color typically
changes from blue to green/brown.

o Workup: Filter through a Celite pad to remove copper salts. Wash filtrate with 1M HCI (to
remove pyridine) and Brine.

 Purification: Silica gel column chromatography is usually required (Gradient: Hexane
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10% EtOAc/Hexane).

Yield: Typically 40—65% (Lower due to steric hindrance at C3).

Strategic Recommendations

Choose 3-Alkoxy if your lead optimization goal is to improve solubility or pharmacokinetics
(PK). The flexibility of the chain allows for fine-tuning of LogP without drastically altering the
molecular footprint.

Choose 3-Phenoxy if your goal is potency against a target with a known deep hydrophobic
pocket (e.g., COX-2, specific Kinases). The rigidity and bulk are superior for locking the
inhibitor into an active conformation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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